molecular formula C7H13NO3 B15302678 2-(N-ethylacetamido)propanoic acid

2-(N-ethylacetamido)propanoic acid

Cat. No.: B15302678
M. Wt: 159.18 g/mol
InChI Key: AZFBNUMFQXMTRW-UHFFFAOYSA-N
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Description

2-(N-ethylacetamido)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethylacetamido group attached to the second carbon of a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ethylacetamido)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylamine with acetic anhydride to form N-ethylacetamide, which is then subjected to a condensation reaction with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(N-ethylacetamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-ethylacetamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(N-ethylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

2-(N-ethylacetamido)propanoic acid can be compared with other similar compounds, such as:

    Propanoic acid: A simple carboxylic acid with similar chemical properties but lacking the ethylacetamido group.

    N-ethylacetamide: Contains the ethylacetamido group but lacks the carboxylic acid functionality.

    2-(N-methylacetamido)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-[acetyl(ethyl)amino]propanoic acid

InChI

InChI=1S/C7H13NO3/c1-4-8(6(3)9)5(2)7(10)11/h5H,4H2,1-3H3,(H,10,11)

InChI Key

AZFBNUMFQXMTRW-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C(=O)O)C(=O)C

Origin of Product

United States

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